2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile
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Overview
Description
2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Preparation Methods
The synthesis of 2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction affords regioisomeric oxazoloquinolones, which can be further processed to obtain the desired compound.
Chemical Reactions Analysis
2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethylene glycol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine can yield oxazoloquinolones .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of related heterocyclic compounds, many of which exhibit unique biological activities . Additionally, 2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile is being explored for its potential as a pharmacological agent due to its interactions with various molecular targets .
Mechanism of Action
The mechanism of action of 2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 . This interaction can modulate various biological pathways, leading to potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may have significant pharmacological potential .
Comparison with Similar Compounds
2-[(4-Oxoquinazolin-3-yl)methyl]benzonitrile can be compared with other quinazolinamine derivatives, such as 2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-ylmethylbenzonitrile . These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique structure of this compound makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-oxoquinazolin-3-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-12-5-1-2-6-13(12)10-19-11-18-15-8-4-3-7-14(15)16(19)20/h1-8,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHAIXTSCYCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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